3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile
Description
3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated cyclooctane ring fused to a pyridine moiety. The molecule is substituted with a chlorine atom at position 3, an isopropyl group at position 1, and a nitrile group at position 4 (Fig. 1). Its synthesis typically involves condensation reactions between cyclooctanone, substituted aldehydes, and malononitrile under acidic or basic conditions, as seen in analogous protocols for related hexahydrocycloocta[b]pyridine derivatives .
Key structural features include:
- A twisted boat–chair conformation of the cyclooctane ring, consistent with related hydrogenated cycloocta[b]pyridines .
- A planar pyridine ring with bond lengths (e.g., C4–C5 = 1.375 Å, C2–C3 = 1.369 Å) slightly elongated compared to standard C–C bonds (1.34 Å), attributed to homo-conjugation effects .
- A chlorine substituent inducing torsional deviations (C32–C33–C34–Cl1 torsion angle = 178.95°) and bond-angle distortions (C33–C34–C35 = 121.11°) in the aromatic system .
The compound exhibits C–H⋯N hydrogen bonds, forming R₂²(14) ring motifs that stabilize a two-dimensional supramolecular framework .
Properties
Molecular Formula |
C15H19ClN2 |
|---|---|
Molecular Weight |
262.78 g/mol |
IUPAC Name |
3-chloro-1-propan-2-yl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C15H19ClN2/c1-10(2)14-12-8-6-4-3-5-7-11(12)13(9-17)15(16)18-14/h10H,3-8H2,1-2H3 |
InChI Key |
XPKYEHJEAQHLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1CCCCCC2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the chloro or isopropyl groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar solvents.
Major Products: The major
Biological Activity
3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile (CAS: 1447961-52-5) is a compound of interest due to its potential biological activity. This article reviews the available literature on its biological effects, including mutagenicity, pharmacological activities, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure featuring a chloro group and a carbonitrile moiety. Its molecular formula is C_{12}H_{16}ClN, and it exhibits unique physical and chemical properties that may influence its biological activity.
Mutagenicity
One of the significant areas of research surrounding this compound is its mutagenic potential. According to the Japan Industrial Safety and Health Association (JISHA), several compounds with structural similarities have shown mutagenic properties in various assays, including the Ames test . The specific mutagenic profile of 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile remains to be fully elucidated.
Pharmacological Effects
Research indicates that compounds similar to 3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile may exhibit various pharmacological activities. For instance:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains. A study highlights that modifications in the cyclooctane ring can enhance antimicrobial properties .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The specific mechanisms and pathways involved require further investigation.
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The efficacy was attributed to the presence of the carbonitrile group which enhances membrane permeability in bacterial cells.
| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Yes | 32 µg/mL |
| 3-Chloro... | Potentially effective | TBD |
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on various cancer cell lines revealed that compounds with similar structures could induce apoptosis. The study utilized flow cytometry to assess cell viability post-treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | TBD | TBD |
| MCF7 | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Bonding
| Compound Name | Substituents (Positions) | Pyridine Ring Bond Lengths (Å) | Cyclooctane Conformation | Key Interactions |
|---|---|---|---|---|
| Target Compound | Cl (3), isopropyl (1), CN (4) | 1.369–1.447 | Twisted boat–chair | C–H⋯N hydrogen bonds |
| 4-(2-Fluorophenyl)-2-methoxy derivative 1 | F (4), methoxy (2) | 1.314–1.400 | Twisted boat–chair | None significant |
| 2-Methoxy-4-(2-methoxyphenyl) derivative 2 | Methoxy (2, 4) | 1.314–1.400 | Twisted boat–chair | None significant |
Key Observations:
- Substituent Impact on Bond Lengths: The target compound’s pyridine bond lengths (1.369–1.447 Å) are systematically longer than those in methoxy- or fluorophenyl-substituted analogs (1.314–1.400 Å). This elongation arises from electron-withdrawing groups (Cl, CN) reducing π-electron density, weakening conjugation .
- Role of C–H⋯N Interactions: Unlike the fluorophenyl and methoxy derivatives, the target compound’s C–H⋯N hydrogen bonds enable supramolecular framework formation, enhancing crystallinity and stability .
Substituent Effects on Aromatic System Geometry
| Compound Name | Torsion Angles (°) | Aromatic Ring Planarity Deviation (Å) |
|---|---|---|
| Target Compound | C32–C33–C34–Cl1: 178.95 | 0.0446 (Cl from phenyl plane) |
| 4-(2-Fluorophenyl)-2-methoxy derivative 3 | C15–C14–C9–C10: 77.10 (synclinal) | Fluorobenzene disorder (F/H ratio 0.226:0.774) |
Key Observations:
- Chlorine-Induced Planarity: The chlorine atom in the target compound deviates minimally (0.0446 Å) from the phenyl plane, preserving near-planarity. In contrast, the fluorophenyl analog exhibits disordered fluorine and hydrogen atoms , disrupting planarity .
- Conformational Flexibility: The fluorophenyl derivative’s synclinal conformation (torsion angle = 77.10°) contrasts with the target compound’s anticlinal arrangement (C2 torsion angle = 100.99°), reflecting steric and electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
